Unii-wwg9SG8rnb

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

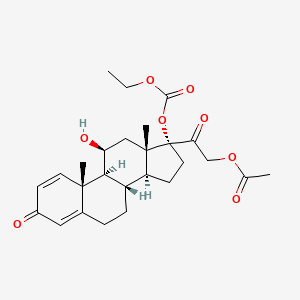

The substance identified by UNII “WWG9SG8RNB” is known as Prednisolone 21-Acetate 17-Ethylcarbonate . It is a specific substance or ingredient assigned by the FDA (Food and Drug Administration) . The molecular formula of this substance is C26H34O8 .

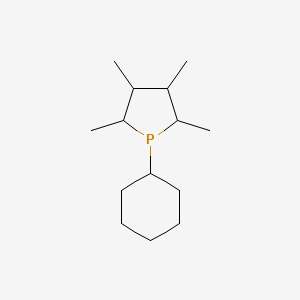

Molecular Structure Analysis

The molecular structure of a substance is an important factor in determining its properties and effects . The InChIKey for Prednisolone 21-Acetate 17-Ethylcarbonate is HJBXHIPIGWXIGJ-OKKNSTDLSA-N . The Simplified Molecular Input Line Entry System (SMILES) representation of the molecule is also provided .Aplicaciones Científicas De Investigación

Collaborative Working Environments in Large Scale Environmental Models

Large scientific applications, like the Unified Air Pollution Model (UNI-DEM), often require collaboration among geographically dispersed scientists. A collaborative working environment is essential for remote development and data sharing in such large-scale projects. This approach can be applied to many large scientific applications to facilitate development and experimentation processes across different institutes (Şahin et al., 2009).

Translating Research into Innovations and Ventures

The translation of basic scientific research into practical innovations is vital for societal progress. Organizations like the National Collegiate Inventors and Innovators Alliance (NCIIA) play a crucial role in developing and funding experiential learning in STEM innovation and entrepreneurship. This approach aids in transforming scientific research into socially beneficial businesses and technologies (Giordan et al., 2011).

Technology Transfer between Basic Research and Industry

Effective technology transfer from basic research to industry is crucial for maximizing the benefits of scientific discoveries. Organized interaction between academia and industry is essential for creating scientific inventions and industrial innovations. This collaboration can enhance both scientific and industrial progress (Hameri, 1996).

Accelerating Scientific Discovery Through Computation and Visualization

The combination of physical science with information technology, such as high-performance parallel computing and visualization, significantly accelerates scientific research. This approach enables advanced research in areas like nanostructures, molecular dynamics, and genetic programming, thereby enhancing scientific discoveries (Sims et al., 2002).

Propiedades

IUPAC Name |

[2-[(8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34O8/c1-5-32-23(31)34-26(21(30)14-33-15(2)27)11-9-19-18-7-6-16-12-17(28)8-10-24(16,3)22(18)20(29)13-25(19,26)4/h8,10,12,18-20,22,29H,5-7,9,11,13-14H2,1-4H3/t18-,19-,20-,22+,24-,25-,26-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJBXHIPIGWXIGJ-OKKNSTDLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)COC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)C(=O)COC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Prednisolone 17-(Ethyl Carbonate) 21-Acetate | |

CAS RN |

671225-23-3 |

Source

|

| Record name | Prednisolone 21-acetate 17-ethylcarbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0671225233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PREDNISOLONE 21-ACETATE 17-ETHYLCARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WWG9SG8RNB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-methylpentanoic acid](/img/structure/B569557.png)

![Pyrimido[1,2-a]benzimidazol-2-amine](/img/structure/B569560.png)

![2H-[1,2,3]Triazolo[4,5-b]pyridine-5-sulfonamide](/img/structure/B569562.png)

![Ethyl 2-[(6-amino-2,3-dichlorophenyl)methylamino]acetate;hydrochloride](/img/structure/B569569.png)